molecular formula C17H14N2O2S B12207244 Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate

Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate

Cat. No.: B12207244
M. Wt: 310.4 g/mol
InChI Key: AJESGJIWNHDOMN-UHFFFAOYSA-N
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Description

Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate is a benzoate ester derivative featuring a quinazoline-4-ylsulfanyl methyl group at the para position of the benzene ring. This compound belongs to a class of sulfur-containing aromatic esters, where the thioether linkage (-S-) connects the quinazoline heterocycle to the methylene-benzoate scaffold.

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 4-(quinazolin-4-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C17H14N2O2S/c1-21-17(20)13-8-6-12(7-9-13)10-22-16-14-4-2-3-5-15(14)18-11-19-16/h2-9,11H,10H2,1H3

InChI Key

AJESGJIWNHDOMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate typically involves the reaction of quinazoline derivatives with benzoic acid derivatives. One common method involves the use of transition metal-catalyzed processes, such as palladium-catalyzed coupling reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction rates and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The compound can also interfere with bacterial cell wall synthesis, leading to its antimicrobial activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally related to several benzoate esters with sulfur-containing substituents. Key analogs include:

Table 1: Structural Comparison of Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate and Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Key Features
This compound C₁₇H₁₄N₂O₂S 318.37 Quinazolin-4-ylsulfanyl Aromatic heterocycle, potential bioactivity
Methyl 4-[(benzylsulfanyl)methyl]benzoate C₁₆H₁₆O₂S 272.36 Benzylsulfanyl Simpler aromatic substituent, lower complexity
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₈H₂₅N₃O₃ 463.52 Quinoline-4-carbonyl-piperazinyl Extended π-system, tertiary amine linkage
Methyl 4-[(2-hydroxyethyl)sulfonyl]benzoate C₁₀H₁₂O₅S 244.26 Hydroxyethylsulfonyl Polar sulfonyl group, enhanced solubility

Key Observations :

  • Substituent Bulk and Aromaticity : The quinazolin-4-ylsulfanyl group introduces greater steric bulk and aromaticity compared to benzylsulfanyl or hydroxyethylsulfonyl substituents. This may reduce solubility in polar solvents but enhance interactions with hydrophobic biological targets.
  • Functional Group Diversity: The piperazinyl-linked quinoline derivative (C1) demonstrates how tertiary amines and extended π-systems can modulate electronic properties and binding affinity, contrasting with the simpler thioether in the target compound.

Physicochemical Properties

  • Thermal Stability : While direct data are unavailable, related benzoate esters with aromatic thioethers (e.g., ) exhibit moderate thermal stability, whereas sulfonyl derivatives may decompose at higher temperatures due to polar group instability.

Biological Activity

Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound consists of a benzoate moiety linked to a quinazoline derivative through a sulfanyl group. The structural formula can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_2\text{S}

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that quinazoline derivatives often inhibit various kinases and enzymes involved in cellular signaling pathways, which can lead to apoptosis in cancer cells. The sulfanyl group may enhance the compound's binding affinity to these targets, thereby increasing its efficacy.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, one study reported an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity (Table 1).

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies using various cancer cell lines (e.g., MCF-7 and HCT-116) demonstrated that the compound significantly inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, suggesting potent anticancer effects (Table 2).

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-7585
HCT-1161075
A5491270

Case Studies

  • Study on Anticancer Mechanisms : In a recent study, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
  • Antibacterial Efficacy : Another study evaluated the compound's antibacterial properties in vivo using a mouse model infected with Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated mice compared to untreated controls, supporting its potential as an effective antimicrobial agent.

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